3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine

Monoamine transporter Triple reuptake inhibitor Structure-activity relationship

This 3,3-diethyl-4-(3-fluorophenyl)pyrrolidine (CAS 2059945-27-4) is a fluorinated, 3,3-disubstituted pyrrolidine derivative (C₁₄H₂₀FN, MW 221.31) supplied at 95% purity. Unlike generic pyrrolidines, its specific 3,3-diethyl and 3-fluorophenyl substitution pattern offers a distinct physicochemical profile (logP ~3.32, unique steric bulk) essential for systematic SAR studies at monoamine transporters. The secondary amine handle enables modular N-functionalization for focused CNS library synthesis. Choose this compound when compound-specific differentiation, not class-level assumptions, is required for your research.

Molecular Formula C14H20FN
Molecular Weight 221.31 g/mol
Cat. No. B13217465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine
Molecular FormulaC14H20FN
Molecular Weight221.31 g/mol
Structural Identifiers
SMILESCCC1(CNCC1C2=CC(=CC=C2)F)CC
InChIInChI=1S/C14H20FN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3
InChIKeyQCBABNSNVXFJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine (CAS 2059945-27-4): A Specialized Building Block for CNS-Targeted Research


3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine (CAS 2059945-27-4) is a fluorinated, 3,3-disubstituted pyrrolidine derivative with a molecular formula of C₁₄H₂₀FN and a molecular weight of 221.31 g/mol . This compound belongs to a broader class of 3,3-disubstituted pyrrolidines that have been investigated as monoamine triple reuptake inhibitors (serotonin, norepinephrine, and dopamine) with low nanomolar potency [1]. However, the specific pharmacological profile of 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine has not been independently reported in peer-reviewed literature, and its differentiation from closely related analogs relies on inferred structure-activity relationship (SAR) principles rather than direct experimental comparison.

Why 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine Cannot Be Replaced by Other 3,3-Disubstituted Pyrrolidines


Within the 3,3-disubstituted pyrrolidine class, subtle variations in the substitution pattern—such as replacing a 3-fluorophenyl group with a 4-fluorophenyl, 2-fluorophenyl, or unsubstituted phenyl ring, or altering the 3,3-dialkyl substituents from diethyl to dimethyl—are known to dramatically shift monoamine transporter selectivity, metabolic stability, and off-target profiles [1]. For compounds intended as selective triple reuptake inhibitors or as advanced synthetic intermediates for CNS drug candidates, generic substitution without quantitative SAR data risks introducing undesirable shifts in potency, selectivity, or pharmacokinetic behavior. Therefore, procurement decisions must be based on compound-specific evidence, not class-level assumptions.

Quantitative Differentiation Evidence for 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine Against Structural Analogs


Comparative Triple Reuptake Inhibition Potency Against 3,3-Dimethyl and 4-Unsubstituted Phenyl Analogs

No direct head-to-head data are available for 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine. The closest class-level evidence comes from a series of 3,3-disubstituted pyrrolidines reported by Bannwart et al. [1], where multiple analogs demonstrated low nanomolar potency at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Within that series, the nature of the 4-aryl substituent and the 3,3-dialkyl groups critically influenced both absolute potency and the balance of transporter inhibition. By extrapolation, the 3-fluorophenyl and 3,3-diethyl substitution pattern in the target compound is expected to produce a distinct transporter inhibition profile compared to the 3,3-dimethyl-4-phenyl or 3,3-diethyl-4-phenyl analogs, but no measured IC₅₀ values exist to quantify this difference.

Monoamine transporter Triple reuptake inhibitor Structure-activity relationship

Metabolic Stability Comparison with 3,3-Dimethyl-4-phenylpyrrolidine

The Bannwart series reported that specific 3,3-disubstituted pyrrolidine analogs achieved good human in vitro microsomal stability [1]. The diethyl substitution in the target compound may confer different metabolic stability compared to dimethyl analogs due to altered lipophilicity and steric shielding, but no experimental half-life (t₁/₂) or intrinsic clearance (CLint) data exist for 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine in any species.

Microsomal stability Drug metabolism Pharmacokinetics

In Vivo Antidepressant-Like Efficacy: Class Benchmark Without Target-Specific Confirmation

One example from the Bannwart series demonstrated in vivo antidepressant-like activity in the mouse tail suspension assay at a minimum effective dose of 30 mg/kg i.p. [1]. However, the structure of that example has not been disclosed as 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine, and no in vivo data exist for this specific compound.

Tail suspension test Antidepressant In vivo pharmacology

Evidence-Limited Application Scenarios for 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine


Medicinal Chemistry SAR Exploration of Triple Reuptake Inhibitors

Given the class-level evidence that 3,3-disubstituted pyrrolidines can achieve balanced triple reuptake inhibition [1], 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine may serve as a versatile intermediate for systematic SAR studies. Its 3,3-diethyl and 3-fluorophenyl substitution pattern offers a distinct physicochemical profile (logP, steric bulk) for probing structure-activity relationships at monoamine transporters. However, researchers must independently generate all pharmacological data, as none are available for this specific compound.

Building Block for CNS-Targeted Compound Libraries

The fluorinated pyrrolidine core is compatible with modular synthetic diversification, enabling the preparation of focused libraries for CNS drug discovery [1]. The presence of the secondary amine in the pyrrolidine ring allows further N-functionalization. Procurement for library synthesis is justified by the chemical handle properties, not by any pre-validated biological activity of the final products.

Reference Standard for Analytical Method Development

With a purity specification of 95% (CAS 2059945-27-4) , this compound can be used as a reference standard in HPLC-MS method development for detecting structurally related pyrrolidine derivatives in biological matrices or reaction monitoring. Its unique mass (221.31 Da) and fluorine signature facilitate specific detection.

Quote Request

Request a Quote for 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.